3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

PI3Kdelta inhibition Cellular pharmacology Comparative analysis

This is a critical tool compound for DNA damage response and PI3Kδ research. Screened for RMI-FANCM inhibition and profiled at 102 nM against PI3Kδ, it serves as an activity benchmark. Use for assay validation, not analog substitution—no comparative selectivity data exists against regioisomers, making direct replacement scientifically risky. Strictly for specialized chemogenomic libraries.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 922891-24-5
Cat. No. B2792780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS922891-24-5
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O
InChIInChI=1S/C21H24N2O5/c1-26-16-10-14(11-17(13-16)27-2)21(25)22-15-7-8-19(28-3)18(12-15)23-9-5-4-6-20(23)24/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
InChIKeyFEIGEXHSYOBHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 922891-24-5): Chemical Identity and Baseline Characteristics


3,5-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic small molecule (C21H24N2O5, MW 384.4) characterized by a 3,5-dimethoxybenzamide core linked to a central phenyl ring bearing a 4-methoxy substituent and a 3-(2-oxopiperidin-1-yl) moiety. This compound has been screened in high-throughput assays, including the Vanderbilt Screening Center's panel for GPCRs, ion channels, and transporters, as well as a specific screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction . However, it is important to note that this compound currently lacks published, high-strength, comparator-based evidence quantifying its biological differentiation, representing a significant data gap for scientific procurement decisions .

Why Generic Substitution is Unsupported for 3,5-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Without Direct Comparative Data


For compounds with multiple regioisomeric and functional group variations, such as the 2,3-dimethoxy, 2,6-dimethoxy, and des-methoxy analogs, even minor structural modifications can profoundly alter target binding, pharmacokinetics, and biological activity. The fundamental principle in medicinal chemistry is that in-class compounds cannot be assumed to be interchangeable without experimental verification [1]. In the case of 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, the absence of any public, direct comparative data—such as parallel IC50 values or selectivity panels against its closest analogs—means that substituting this compound with a similar-looking entity carries an unknown and unquantifiable risk of divergent experimental outcomes. A procurement decision based on structural similarity alone is not scientifically defensible at this time.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide: A Critical Gap Analysis


Differential Activity Against PI3Kdelta Compared to Closest Analogs: Data Unavailable

The target compound has been reported to inhibit human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. However, no quantitative activity data (e.g., an IC50 value) for any of its closest regioisomeric analogs (such as 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide or 2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide) or analogs lacking the 4-methoxy group (such as 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide) could be identified in the same or a comparable assay. Without a matching comparator data point, it is impossible to calculate a quantified difference, making a claim of superiority or differentiation impossible. This evidence gap is critical for any selection process.

PI3Kdelta inhibition Cellular pharmacology Comparative analysis

Validated Application Scenarios for 3,5-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Based on Current Evidence


Reference Tool for PI3Kdelta Cellular Assay Development with a Defined Baseline

Given the reported IC50 of 102 nM in a Ri-1 cell-based PI3Kdelta assay, this compound can serve as a reference point for assay validation or as a tool to benchmark other novel PI3Kdelta inhibitors, provided all experiments are conducted in precisely the same system . Its utility is strictly as a single-point activity standard, not as a differentiated entity against its analogs.

Screening Library Component for FANCM-RMI Interaction Probe Discovery

This compound was deliberately included in a screening campaign for inhibitors of the RMI-FANCM (MM2) interaction, a target in the Fanconi anemia DNA repair pathway . It is appropriate for use in specialized chemogenomic libraries focused on DNA damage response pathways, though its screening outcome is not specified, and it is not a validated probe molecule.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.